N-(2,5-dichlorophenyl)adamantane-1-carboxamide
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Overview
Description
N-(2,5-dichlorophenyl)adamantane-1-carboxamide is a chemical compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like framework This particular compound is characterized by the presence of a 2,5-dichlorophenyl group attached to the adamantane core via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2,5-dichloroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0°C to room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: N-oxides of this compound.
Reduction: N-(2,5-dichlorophenyl)adamantane-1-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2,5-dichlorophenyl)adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral and anticancer agent due to its unique structural properties.
Materials Science: Its rigid, cage-like structure makes it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)adamantane-1-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. In medicinal applications, the compound may inhibit viral replication or induce apoptosis in cancer cells by interfering with key enzymes or signaling pathways. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)adamantane-1-carboxamide
- N-(3,5-dichlorophenyl)adamantane-1-carboxamide
- N-(2,5-dichlorophenyl)adamantane-1-carboxylic acid
Uniqueness
N-(2,5-dichlorophenyl)adamantane-1-carboxamide is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c18-13-1-2-14(19)15(6-13)20-16(21)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIWDVPPKGHJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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